CDK5 inhibitor 20-223, also known as CP668863, is a small molecule developed primarily for its potential therapeutic applications in cancer treatment, particularly colorectal cancer. This compound selectively inhibits cyclin-dependent kinase 5 (CDK5) and cyclin-dependent kinase 2 (CDK2), which are critical regulators of cell cycle progression and have been implicated in various oncogenic processes. The development of CDK5 inhibitor 20-223 is part of a broader effort to target the cyclin-dependent kinase family, which plays significant roles in tumorigenesis and neurodegenerative disorders.
20-223 was originally synthesized by Pfizer and has been characterized through various preclinical studies. It belongs to the class of aminopyrazole compounds, sharing structural similarities with other known CDK inhibitors like AT7519. The compound has demonstrated significant potency against CDK2 and CDK5, making it a promising candidate for further investigation in cancer therapy .
The synthesis of CDK5 inhibitor 20-223 involves several key steps, utilizing commercially available reagents without further purification. The process typically includes:
For example, one synthesis route involved cooling a reaction mixture to 0°C before adding dichloromethane containing an acyl chloride, followed by stirring at room temperature for several hours .
The molecular structure of CDK5 inhibitor 20-223 features an aminopyrazole core that is critical for its binding affinity to the active sites of cyclin-dependent kinases. Structural analyses indicate that:
The compound's structural data suggest it has a complex arrangement conducive to effective inhibition of target kinases .
The primary chemical reactions involving CDK5 inhibitor 20-223 include:
The mechanism by which CDK5 inhibitor 20-223 exerts its effects involves:
These actions collectively contribute to its anti-tumor effects observed in preclinical models .
The physical properties of CDK5 inhibitor 20-223 include:
Chemical properties include stability under physiological conditions and reactivity towards nucleophiles due to its electrophilic sites within the structure.
CDK5 inhibitor 20-223 has several potential applications in scientific research:
Cyclin-dependent kinases (CDKs) constitute a family of serine/threonine kinases historically recognized as master regulators of cell cycle progression and transcriptional control. Dysregulation of CDK activity is a hallmark of cancer, driving uncontrolled proliferation through aberrant phosphorylation of key substrates like retinoblastoma (Rb) protein. Among the 20 CDK family members, CDK1, CDK2, CDK4, and CDK6 are established cell cycle drivers, while CDK7-CDK9 govern transcription. In colorectal cancer (CRC), multiple CDKs (CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8) are significantly overexpressed compared to normal tissues, creating a pro-tumorigenic signaling landscape that promotes cell survival, metastasis, and therapeutic resistance [2] [4].
Table 1: CDK Family Members in Colorectal Cancer Pathogenesis
CDK Type | Primary Function | Expression in CRC | Oncogenic Role |
---|---|---|---|
CDK1/2/4/6 | Cell cycle regulation | Significantly upregulated | Drives G1/S and G2/M transition |
CDK5 | Atypical (non-cell cycle) | Overexpressed (copy number gain) | Promotes migration, invasion, resistance |
CDK7/8/9 | Transcriptional control | Elevated in tumors | Regulates oncogene expression |
CDK3 | Cell cycle re-entry | Lower in tumors | Potential tumor suppressor |
Unlike classical CDKs, CDK5 is not activated by cyclins but by non-cyclin proteins p35 (CDK5R1) or p39 (CDK5R2). Though initially characterized for its neuronal functions (neuronal migration, axon guidance), CDK5 is a validated oncogene in multiple cancers, including CRC. Key mechanisms include:
CDK2 and CDK5 exhibit synergistic roles in CRC pathogenesis:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1